“3-(4-Bromobenzoyl)propionic acid” is a chemical compound with the molecular formula C10H9BrO3 . It has a molecular weight of 257.08 g/mol . The IUPAC name for this compound is 4-(4-bromophenyl)-4-oxobutanoic acid . It is also known by other names such as 4-(4-Bromophenyl)-4-oxobutanoic acid, 3-(p-Bromobenzoyl)propionic acid, and MFCD00016563 .
The molecular structure of “3-(4-Bromobenzoyl)propionic acid” can be represented by the InChI string: InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) . The compound has a bromine atom attached to the fourth carbon of a benzoyl group, which is in turn attached to a propionic acid group .
“3-(4-Bromobenzoyl)propionic acid” appears as white to light beige shiny crystalline flakes . It has a molecular weight of 257.08 g/mol and a XLogP3 value of 2.1, indicating its lipophilicity .
3-(4-Bromobenzoyl)propionic acid is an organic compound characterized by its unique structure and properties. It is classified as a carboxylic acid and is notable for its bromobenzoyl group, which contributes to its chemical reactivity and potential applications in medicinal chemistry. The compound is primarily used in the synthesis of various derivatives with potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts.
Source:
This compound can be synthesized through several methods, primarily involving the reaction of bromobenzene with succinic anhydride in the presence of anhydrous aluminium chloride, following Friedel-Crafts acylation conditions. The compound has been studied for its biological properties, leading to the development of derivatives with enhanced pharmacological activities .
Classification:
The synthesis of 3-(4-Bromobenzoyl)propionic acid typically involves the following steps:
Technical Details:
The molecular structure of 3-(4-Bromobenzoyl)propionic acid can be described as follows:
3-(4-Bromobenzoyl)propionic acid participates in various chemical reactions that enhance its utility in synthetic chemistry:
Technical Details:
The mechanism by which 3-(4-Bromobenzoyl)propionic acid exerts its biological effects involves several pathways:
Data on Mechanism:
Research indicates that derivatives synthesized from this compound show varying degrees of activity against inflammatory responses, suggesting a complex interaction with biological targets .
The physical and chemical properties of 3-(4-Bromobenzoyl)propionic acid are critical for its application:
Relevant Data:
3-(4-Bromobenzoyl)propionic acid finds applications primarily in medicinal chemistry:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: